[(3-Bromo-4-fluorophenyl)methyl](tert-butyl)amine
CAS No.:
Cat. No.: VC17753055
Molecular Formula: C11H15BrFN
Molecular Weight: 260.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15BrFN |
|---|---|
| Molecular Weight | 260.15 g/mol |
| IUPAC Name | N-[(3-bromo-4-fluorophenyl)methyl]-2-methylpropan-2-amine |
| Standard InChI | InChI=1S/C11H15BrFN/c1-11(2,3)14-7-8-4-5-10(13)9(12)6-8/h4-6,14H,7H2,1-3H3 |
| Standard InChI Key | RYUJYSPVQPBQCY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)NCC1=CC(=C(C=C1)F)Br |
Introduction
[Introduction to (3-Bromo-4-fluorophenyl)methylamine](pplx://action/followup)
(3-Bromo-4-fluorophenyl)methylamine is an organic compound characterized by a phenyl ring substituted with bromine and fluorine atoms at the 3 and 4 positions, respectively. This phenyl ring is connected to a methyl group, which is further linked to a tert-butylamine moiety. The compound's unique structure makes it a subject of interest in various fields, particularly in medicinal chemistry and organic synthesis.
Synthesis and Chemical Reactions
The synthesis of (3-Bromo-4-fluorophenyl)methylamine typically involves multiple steps, including the bromination and fluorination of a phenyl ring, followed by the attachment of a methyl group and a tert-butylamine moiety. The compound can undergo various chemical reactions, such as substitution, oxidation, reduction, and coupling reactions. Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents.
Biological Activity and Applications
(3-Bromo-4-fluorophenyl)methylamine is investigated for its potential biological activity, particularly in medicinal chemistry. The halogen substituents (bromine and fluorine) can enhance binding affinity to certain receptors or enzymes through halogen bonding, while the tert-butyl amine moiety can form hydrogen bonds with biological macromolecules. Research suggests potential applications in oncology and infectious diseases, as well as in the development of therapeutics for neurological disorders.
Comparative Analysis of Similar Compounds
| Compound Name | Substituent on Phenyl Ring | Unique Features | Potential Impact on Properties |
|---|---|---|---|
| (3-Bromo-4-fluorophenyl)methylamine | Bromine, Fluorine | Enhanced reactivity due to halogens | Improved binding affinity |
| (3-Bromo-4-chlorophenyl)methylamine | Bromine, Chlorine | Different electronic effects | Varying pharmacological profiles |
| (3-Bromo-4-methylphenyl)methylamine | Bromine, Methyl | Alkyl substituent may affect lipophilicity | Altered absorption characteristics |
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